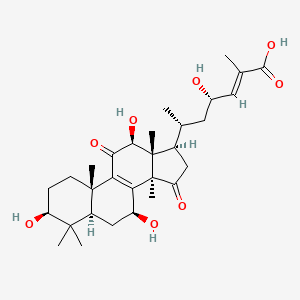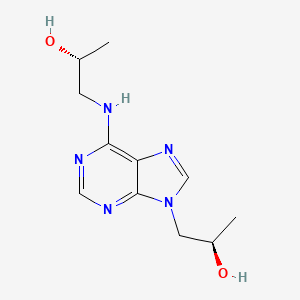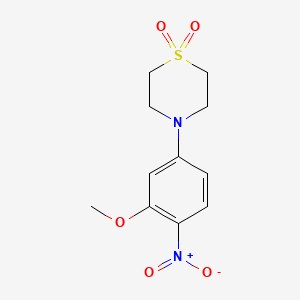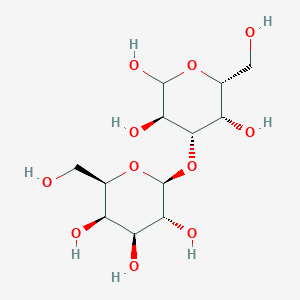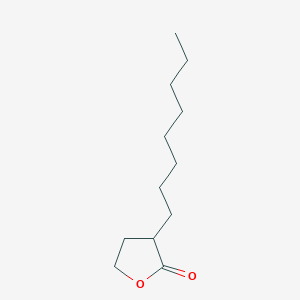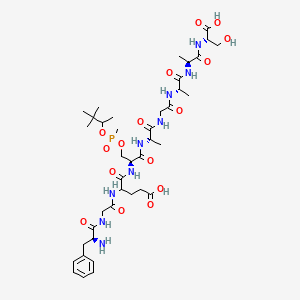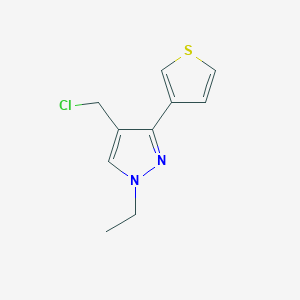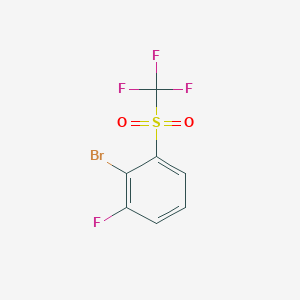
2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as fluorobenzene. The process includes bromination, sulfonylation, and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethylsulfonyl enhances its reactivity towards electrophiles and nucleophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, facilitating the formation of new chemical bonds and functional groups .
Comparación Con Compuestos Similares
- 1-Bromo-4-(trifluoromethyl)sulfonyl benzene
- 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
Uniqueness: 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and trifluoromethylsulfonyl groups on the benzene ring makes it a versatile compound for various synthetic applications and research purposes .
Propiedades
Fórmula molecular |
C7H3BrF4O2S |
|---|---|
Peso molecular |
307.06 g/mol |
Nombre IUPAC |
2-bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3BrF4O2S/c8-6-4(9)2-1-3-5(6)15(13,14)7(10,11)12/h1-3H |
Clave InChI |
YUSLKELZFRSSFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)C(F)(F)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
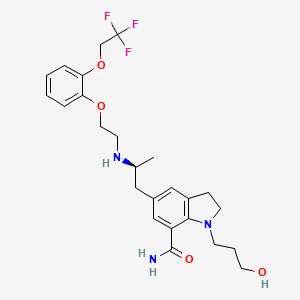
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
